5'-Azido-5-ethyl-2',5'-dideoxyuridine
Description
Significance of Nucleoside Analogues in Chemical Biology and Medicinal Chemistry
Nucleoside analogues are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. nih.gov By introducing specific chemical modifications to the nucleobase (the purine (B94841) or pyrimidine) or the sugar ring, scientists can create molecules with unique biological activities. mostwiedzy.pl These analogues are indispensable in medicinal chemistry, forming the basis of numerous antiviral and anticancer drugs. medchemexpress.comnih.gov Their mechanism of action often involves the inhibition of key cellular enzymes, such as DNA polymerases or reverse transcriptases, thereby disrupting the replication of viral genomes or cancerous cells. nih.govwikipedia.org
In the realm of chemical biology, nucleoside analogues serve as molecular probes to investigate complex biological processes. For instance, analogues equipped with reporter groups like azides or alkynes can be incorporated into DNA or RNA and subsequently visualized using bioorthogonal chemistry, a technique often referred to as "click chemistry". medchemexpress.comjenabioscience.comjenabioscience.com This allows researchers to track DNA synthesis, study cellular metabolism, and identify protein-nucleic acid interactions with high precision.
Overview of Uracil-Based Nucleoside Modifications and their Research Implications
Uracil (B121893) is a pyrimidine (B1678525) base unique to RNA, but its deoxyribose form, deoxyuridine, is a key precursor in DNA synthesis. Modifications to the uracil ring, particularly at the C5 position, have been a fruitful area of research. mostwiedzy.plresearchgate.net The C5 position is tolerant of a wide range of substituents without disrupting the essential Watson-Crick base pairing with adenine. Introducing small alkyl groups, halogens, or other functional moieties at this position can profoundly alter the compound's biological properties. mostwiedzy.plfiu.edu
For example, the addition of an ethyl group at the C5 position, as seen in 5-ethyl-2'-deoxyuridine, has been shown to impart significant antiviral activity, particularly against herpes simplex viruses. nih.gov These modifications can enhance the binding affinity of the nucleoside to viral enzymes or alter its metabolic processing within the cell, leading to selective toxicity against infected cells. nih.gov The research implications are vast, driving the development of more potent and selective therapeutic agents and sophisticated molecular probes. researchgate.netfiu.edu
Historical Context of Azido- and Alkyl-Substituted Nucleosides in Scientific Inquiry
The scientific journey of modified nucleosides has been marked by key discoveries that transformed therapeutic medicine. The synthesis of 3'-azido-3'-deoxythymidine (AZT, or Zidovudine) in 1964 stands as a landmark achievement. nih.govwikipedia.org Initially investigated as a potential anticancer agent, its potent inhibitory effect on the HIV reverse transcriptase was discovered decades later, making it the first approved drug for the treatment of HIV/AIDS. wikipedia.org The azido (B1232118) (N₃) group at the 3' position acts as a chain terminator, preventing the extension of the viral DNA chain. wikipedia.org This pioneering work established azido-nucleosides as a critical class of antiviral compounds. acs.org
Subsequently, the 5' position of the sugar ring also became a target for azido modification. 5'-azido-nucleosides have been synthesized as versatile chemical intermediates. researchgate.netmdpi.comnih.gov The 5'-azido group can be readily converted to a 5'-amino group or used in click chemistry reactions to conjugate with other molecules, making these compounds valuable for creating complex molecular probes and drug delivery systems. medchemexpress.comnih.gov
Simultaneously, research into C5-alkyl substituted pyrimidine nucleosides was advancing. Studies on compounds like 5-ethyl-2'-deoxyuridine in the 1980s demonstrated their potential as antiviral agents by targeting viral enzymes such as thymidylate synthetase and DNA polymerase. nih.govnih.gov This historical development underscores a central strategy in nucleoside chemistry: combining distinct, biologically active modifications to generate novel compounds with potentially enhanced or unique properties for scientific investigation.
Interactive Data Tables
Below are tables summarizing the properties of related precursor compounds that inform the study of 5-Ethyl-5'-azido-2',5'-dideoxyuridine.
Table 1: Properties of Related Uracil-Based Nucleoside Analogues Use the search bar to filter compounds by name or application.
| Compound Name | Key Modification | Primary Research Application |
| 5-Ethyl-2'-deoxyuridine | C5-Ethyl group | Antiviral (Herpes Simplex Virus) |
| 5'-Azido-2',5'-dideoxyuridine (B8305447) | 5'-Azido group | Chemical synthesis precursor |
| 3'-Azido-3'-deoxythymidine (AZT) | 3'-Azido group | Antiviral (HIV), Chain terminator |
| 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) | C5-Ethynyl group | DNA labeling, Cell proliferation assays |
| 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) | C5-Bromo group | DNA labeling, Cell proliferation assays |
Table 2: Common Modifications and Their Rationale Use the search bar to filter by modification or purpose.
| Modification Site | Functional Group | Primary Purpose in Research |
| C5 of Uracil | Alkyl (e.g., Ethyl) | Antiviral activity, Enzyme inhibition |
| C5 of Uracil | Alkyne / Halogen | Bioorthogonal labeling, Synthetic handle |
| 5' of Sugar | Azido (N₃) | Precursor for 5'-amino group, Click chemistry |
| 3' of Sugar | Azido (N₃) | DNA chain termination, Antiviral activity |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O4/c1-2-6-5-16(11(19)14-10(6)18)9-3-7(17)8(20-9)4-13-15-12/h5,7-9,17H,2-4H2,1H3,(H,14,18,19)/t7-,8+,9+/m0/s1 |
InChI Key |
LDSKQPSOPNZMGN-DJLDLDEBSA-N |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Azido 5 Ethyl 2 ,5 Dideoxyuridine and Analogues
General Strategies for 5'-Azido Nucleoside Synthesis
The introduction of an azido (B1232118) group at the 5'-position of a nucleoside is a critical transformation, as the azide (B81097) can serve as a precursor to an amine or participate in click chemistry reactions. Several methods have been developed to achieve this conversion efficiently.
Development of One-Pot Methodologies
One-pot syntheses are highly valued in organic chemistry for their efficiency, reducing the need for intermediate purification steps and minimizing waste. A widely applicable one-pot methodology for the synthesis of 5'-azido-5'-deoxyribonucleosides has been reported for adenosine, cytidine, guanosine (B1672433), and uridine. nih.gov This approach offers a tractable alternative to more complex multi-step procedures. nih.gov The general scheme for this one-pot synthesis involves the use of triphenylphosphine (B44618) (PPh₃), a halogen source like carbon tetrabromide (CBr₄), and an azide salt, typically sodium azide (NaN₃), in an anhydrous solvent such as dimethylformamide (DMF). nih.gov Heating the reaction mixture facilitates the conversion of the primary 5'-hydroxyl group to the corresponding azide. nih.gov
For instance, the synthesis of 5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine is achieved by treating 2',3'-O-isopropylidene-uridine with PPh₃, CBr₄, and NaN₃ in DMF at 90°C. nih.gov This method has been successfully applied to a range of protected nucleosides, affording the desired 5'-azido products in high yields. nih.gov
Table 1: One-Pot Synthesis of 5'-Azido Nucleosides
| Starting Material (Protected Nucleoside) | Reagents | Product | Reported Yield |
|---|---|---|---|
| N⁶-benzoyl-2',3'-O-isopropylidene-adenosine | PPh₃, CBr₄, NaN₃ in DMF | 5'-Azido-N⁶-benzoyl-2',3'-O-isopropylidene-5'-deoxyadenosine | High |
| N²-isobutyryl-2',3'-O-isopropylidene-guanosine | PPh₃, CBr₄, NaN₃ in DMF | 5'-Azido-N²-isobutyryl-2',3'-O-isopropylidene-5'-deoxyguanosine | 81% nih.gov |
| N⁴-benzoyl-2',3'-O-isopropylidene-cytidine | PPh₃, CBr₄, NaN₃ in DMF | 5'-Azido-N⁴-benzoyl-2',3'-O-isopropylidene-5'-deoxycytidine | High |
| 2',3'-O-isopropylidene-uridine | PPh₃, CBr₄, NaN₃ in DMF | 5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine | High |
Exploration of Mitsunobu Reaction and Alternative Approaches
The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including azides, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically employs a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.org The activated hydroxyl group can then be displaced by a nucleophile, in this case, an azide source like hydrazoic acid (HN₃) or its salt. organic-chemistry.org
While the Mitsunobu reaction has been utilized for the synthesis of 3'-terminal monomers of some nucleosides, its application can be problematic, particularly with guanosine derivatives, where reaction interference can lead to lower yields. nih.gov This has prompted the exploration of alternative methods, such as the one-pot Appel-type reaction described above, which can be more robust and provide higher yields across a broader range of nucleoside substrates. nih.gov Another common two-step approach involves the tosylation of the 5'-hydroxyl group with p-toluenesulfonyl chloride (TsCl) in pyridine, followed by nucleophilic displacement of the resulting tosylate with sodium azide in DMF. researchgate.netnih.gov
Application of Appel Reaction in 5'-Azido Nucleoside Chemical Synthesis
The Appel reaction provides a reliable method for converting alcohols to alkyl halides using triphenylphosphine and a carbon tetrahalide. nih.gov This reaction can be adapted for the synthesis of 5'-azido nucleosides in a one-pot fashion. nih.gov The mechanism involves the initial formation of a 5'-halo-5'-deoxynucleoside intermediate, which is then subjected to nucleophilic substitution by an azide salt. nih.gov
Heating a protected nucleoside with a halogen source like CBr₄ in the presence of triphenylphosphine and an excess of NaN₃ favors the formation of the 5'-azidonucleoside in high yields. nih.gov This combined Appel-substitution approach is a key component of the efficient one-pot synthesis of 5'-azido nucleosides and offers a significant advantage over multi-step procedures that require the isolation of the intermediate alkyl halide. nih.gov
Approaches for C-5 Position Modification in Pyrimidine (B1678525) Nucleosides
Modification at the C-5 position of the pyrimidine ring is a common strategy to enhance the biological activity of nucleoside analogues. The introduction of an ethyl group at this position is of particular interest.
Stereoselective Introduction of the 5-Ethyl Moiety
The synthesis of 5-ethyl-2'-deoxyuridine has been approached through various synthetic routes. One common strategy involves the catalytic hydrogenation of a 5-alkynyl precursor. For example, 5-ethynyl-2'-deoxyuridine (B1671113) can be reduced to 5-ethyl-2'-deoxyuridine. nih.gov The synthesis of the carbocyclic analogue of 5-ethyl-2'-deoxyuridine has been achieved via two main routes. The first involves the reaction of lithium dimethylcuprate with the carbocyclic analogue of 5-(bromomethyl)-2'-deoxyuridine dibenzoate. nih.gov A second route is based on the synthesis of the carbocyclic analogue of 5-ethynyl-2'-deoxyuridine through a palladium-catalyzed coupling reaction, followed by reduction. nih.gov
Palladium-Catalyzed Coupling Reactions for C-5 Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively used for the C-5 modification of pyrimidine nucleosides. nih.govresearchgate.net These reactions allow for the introduction of a wide variety of substituents at this position.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a frequently employed method. nih.gov For C-5 derivatization, a 5-halo-pyrimidine nucleoside, such as 5-iodo-2'-deoxyuridine, can be coupled with an appropriate boronic acid to introduce various aryl or other groups. nih.govresearchgate.net Similarly, Heck coupling reactions can be used to introduce alkenyl groups at the C-5 position. nih.gov
These palladium-catalyzed methods provide a versatile platform for the synthesis of a diverse library of 5-substituted pyrimidine nucleosides, which can then be further modified at the 5'-position to generate analogues of 5'-Azido-5-ethyl-2',5'-dideoxyuridine.
Preparation of Stereoisomeric and Anomeric Forms of 5'-Azido-2',5'-dideoxyuridines
The synthesis of stereoisomeric and anomeric forms of 5'-azido-2',5'-dideoxyuridines is crucial for structure-activity relationship studies. The spatial arrangement of the azido group and the configuration at the anomeric center can significantly influence the biological properties of these nucleoside analogues.
A common strategy to obtain different stereoisomers involves the use of precursors with defined stereochemistry. For instance, the synthesis of 5'-azido-2',5'-dideoxyuridine (B8305447) analogues often starts from a corresponding 2'-deoxyuridine (B118206) derivative. The hydroxyl group at the 5'-position is first activated, typically by tosylation with p-toluenesulfonyl chloride in pyridine. This tosylated intermediate then undergoes nucleophilic substitution with an azide salt, such as lithium azide or sodium azide, in a polar aprotic solvent like N,N-dimethylformamide (DMF) to yield the 5'-azido derivative. researchgate.netnih.gov
The preparation of anomeric mixtures, containing both α and β anomers, can be achieved through glycosylation reactions. For example, the glycosylation of a silylated 5-substituted uracil (B121893) with a protected 3-azido-2,3-dideoxyribofuranosyl chloride can produce a mixture of α and β anomers of 3'-azido-2',3'-dideoxyuridines. nih.gov These anomers can then be separated using chromatographic techniques like preparative thin-layer chromatography (TLC). nih.gov The structural confirmation of the separated anomers is typically carried out using spectroscopic methods such as UV, IR, and 1H-NMR spectroscopy. nih.gov While this example pertains to 3'-azido analogues, the principle of glycosylation leading to anomeric mixtures is applicable to the synthesis of other azido-dideoxyuridines. The choice of glycosylation method, such as the mercuri procedure, fusion reaction, or Vorbrüggen glycosylation, can influence the ratio of the resulting anomers. rsc.org
Chemical Transformations of the Azide Functionality
The azide group in this compound and its analogues is a versatile functional group that can be readily transformed into other functionalities, enabling the synthesis of a diverse range of derivatives for various research applications. uni-greifswald.de
Reduction of Azides to Amino Derivatives (e.g., Staudinger Reaction)
A primary transformation of the azide group is its reduction to a primary amine. The Staudinger reaction is a mild and efficient method for this conversion. wikipedia.org The reaction involves treating the organic azide with a phosphine, typically triphenylphosphine (PPh3), to form an iminophosphorane intermediate. wikipedia.orgnih.gov Subsequent hydrolysis of this intermediate yields the corresponding primary amine and a phosphine oxide byproduct. wikipedia.orgnih.gov
This method has been successfully applied to the synthesis of 5'-amino-2',5'-dideoxynucleosides from their 5'-azido precursors. researchgate.net For example, the treatment of a 5'-azido derivative with triphenylphosphine in pyridine, followed by hydrolysis with ammonium (B1175870) hydroxide, affords the 5'-amino compound. researchgate.net It is important to control the reaction conditions, as excess triphenylphosphine can sometimes lead to a mixture of products and complicate purification. nih.gov Other reducing agents, such as lithium aluminum hydride or catalytic hydrogenation (e.g., using Pd/C and H2), can also be employed for the reduction of azides to amines. masterorganicchemistry.comorganic-chemistry.org
Bioorthogonal Functionalization via Click Chemistry
The azide functionality is a key component in bioorthogonal "click" chemistry, allowing for the specific and efficient labeling and conjugation of molecules in complex biological environments. researchgate.netnih.govacs.org This is due to the azide group being largely unreactive towards native biological functionalities. nih.gov
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that involves the [3+2] cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. glenresearch.comnih.govnih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. glenresearch.com The use of copper(I) catalysts, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, significantly accelerates the reaction. nih.gov To prevent potential damage to biomolecules like DNA by copper ions, stabilizing ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often employed. glenresearch.com This methodology has been widely used for the functionalization of alkyne-modified nucleosides and DNA with azido-containing molecules. glenresearch.com
To circumvent the potential toxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govmagtech.com.cnnih.gov SPAAC utilizes a strained cyclic alkyne, such as a cyclooctyne (B158145) derivative, which reacts rapidly with an azide without the need for a catalyst. magtech.com.cnnih.gov The driving force for this reaction is the release of ring strain in the cycloalkyne. magtech.com.cn SPAAC is a highly efficient and bioorthogonal reaction that has found broad applications in labeling biomolecules in living cells and organisms. nih.gov The reactivity of the cycloalkyne can be tuned by modifying its structure, for instance, oxidation of an alcohol to a ketone on the cyclooctyne ring can increase the reaction rate. nih.gov
Prodrug Design and Conjugation Strategies for Enhanced Research Utility
Prodrug strategies are employed to improve the physicochemical and pharmacokinetic properties of nucleoside analogues, thereby enhancing their utility in research. acs.orgnih.gov These strategies often involve the chemical modification of the parent compound to create a derivative that can be converted back to the active form under physiological conditions.
Synthesis of 5'-Ester Derivatives and their Chemical Stability
The synthesis of 5'-ester derivatives is a common prodrug approach for nucleoside analogues. Masking the hydrophilic 5'-hydroxyl group as an ester can increase the lipophilicity of the molecule, potentially improving its membrane permeability. Various methods are available for the synthesis of these esters, including acylation with acid chlorides or anhydrides in the presence of a base. The chemical stability of these 5'-ester derivatives is a critical factor, as they must be stable enough to reach their target but labile enough to be cleaved to release the active nucleoside. The rate of hydrolysis can be influenced by the nature of the ester group. nih.gov
Preparation of 5,6-Dihydro Prodrugs and their Structural Diversity
Another prodrug strategy involves the modification of the nucleobase, such as the preparation of 5,6-dihydro derivatives of pyrimidine nucleosides. These compounds can exhibit improved pharmacokinetic parameters and site-specific delivery. researchgate.net For example, 5-halo-6-alkoxy-5,6-dihydro derivatives of pyrimidine nucleosides have been developed as prodrugs. researchgate.net The synthesis of these compounds introduces additional chiral centers at the C5 and C6 positions, leading to a greater structural diversity of diastereomers. The biological activity and metabolic fate of these prodrugs can be influenced by their stereochemistry.
Development of Lipid Conjugates for Altered Cellular Uptake and Distribution in Preclinical Models
The conjugation of lipid moieties to nucleoside analogues like this compound represents a strategic approach to modulate their pharmacokinetic and pharmacodynamic properties. This chemical derivatization is primarily aimed at enhancing cellular permeability and altering the biodistribution profile, which can lead to improved therapeutic efficacy. The rationale behind this strategy is to increase the lipophilicity of the parent compound, thereby facilitating its transport across cellular membranes and potentially overcoming mechanisms of drug resistance associated with nucleoside transporters.
Altered Cellular Uptake
Standard nucleoside analogues are generally hydrophilic and rely on specific transport proteins, such as the human equilibrative nucleoside transporter 1 (hENT1), to enter cells. nih.gov A deficiency in these transporters can lead to drug resistance. By attaching a lipid chain to the nucleoside, the resulting conjugate becomes more lipophilic, which is predicted to enhance its ability to passively diffuse across the plasma membrane, independent of transporter proteins. nih.gov This altered mechanism of cellular entry can lead to higher intracellular concentrations of the drug, even in cells with low levels of nucleoside transporters. nih.gov
In vitro studies on lipid-modified nucleoside analogues have demonstrated an increase in cellular uptake in a manner that is independent of hENT1. nih.gov For instance, the conjugation of a fatty acid to the 5'-hydroxyl group of the ribose sugar in nucleoside analogues has been shown to facilitate receptor-independent drug uptake. nih.gov Once inside the cell, these lipid conjugates are designed to be hydrolyzed by intracellular enzymes, such as carboxylesterases, to release the active nucleoside analogue, which can then be phosphorylated to its active triphosphate form. nih.gov
Distribution in Preclinical Models
The increased lipophilicity of lipid-nucleoside conjugates also significantly impacts their distribution in preclinical models. A study on lipophilic prodrugs of the closely related compound, 5-ethyl-2'-deoxyuridine (EDU), provides valuable insights into how these modifications affect biodistribution. In this research, various lipophilic moieties were attached to EDU, and their pharmacokinetic profiles were evaluated in Balb/c mice following intravenous administration. researchgate.net
One of the key findings was that the conjugation of a valeryl ester to the 5'-position of EDU led to a sustained concentration of the parent drug in the blood. researchgate.net For example, the double prodrug (+)-trans-(5R,6R)-5-bromo-5-ethyl-6-ethoxy-5,6-dihydro-5′-O-valeryl-2′-deoxyuridine provided a prolonged release of EDU. researchgate.net The area under the blood concentration-time curve (AUC) for EDU, when delivered as a metabolite of this prodrug, was comparable to the AUC observed when EDU was injected directly, but the concentration was maintained over a longer period. researchgate.net Specifically, the single prodrug, 5′-O-Valeryl-5-ethyl-2′-deoxyuridine, was cleared rapidly from the blood (in less than 10 minutes), yet it resulted in a higher AUC for EDU (2.1 ± 0.4 µmol.h.g⁻¹) compared to the direct injection of EDU (1.7 ± 0.2 µmol.h.g⁻¹). researchgate.net The double prodrug also showed a significant AUC for EDU as a metabolite (1.8 ± 0.2 µmol.h.g⁻¹). researchgate.net
These findings suggest that lipid conjugation can effectively create a circulating reservoir of the nucleoside analogue, which is gradually metabolized to release the active drug. This altered distribution profile can potentially lead to more sustained drug exposure at target tissues. Furthermore, the increased lipophilicity of these conjugates, as indicated by their log P values, is expected to enhance their ability to cross biological barriers like the blood-brain barrier. researchgate.net
| Compound | Administration | AUC for EDU (µmol.h.g⁻¹) | Clearance Time |
|---|---|---|---|
| 5-ethyl-2'-deoxyuridine (EDU) | Intravenous | 1.7 ± 0.2 | N/A |
| 5′-O-Valeryl-5-ethyl-2′-deoxyuridine (Single Prodrug) | Intravenous | 2.1 ± 0.4 (as metabolite) | <10 min |
| (+)-trans-(5R,6R)-5-bromo-5-ethyl-6-ethoxy-5,6-dihydro-5′-O-valeryl-2′-deoxyuridine (Double Prodrug) | Intravenous | 1.8 ± 0.2 (as metabolite) | Sustained release |
Molecular and Cellular Mechanisms of Action
Interactions with Cellular Enzymes and Nucleotide Metabolism Pathways
The biological activity of 5'-Azido-5-ethyl-2',5'-dideoxyuridine is predicated on its recognition and metabolic activation by cellular enzymes, leading to downstream effects on nucleotide biosynthesis and DNA replication.
Substrate Recognition and Phosphorylation by Thymidine (B127349) Kinase (TK) Activity
While direct studies on the phosphorylation of this compound are not extensively documented, the behavior of the closely related compound, 5-ethyl-2'-deoxyuridine (EdU), provides significant insights. EdU is recognized as a substrate and is phosphorylated by thymidine kinase, with a notable preference for the herpes simplex virus (HSV)-encoded thymidine kinase over the human cellular isoforms. This preferential phosphorylation is a critical step for its activation within infected cells. The affinity of 5-substituted 2'-deoxyuridines for HSV-1 TK is influenced by the lipophilicity and geometry of the substituent at the 5-position.
It is plausible that this compound is also a substrate for thymidine kinase, which would convert it to its monophosphate form. However, the presence of the 5'-azido group may alter the efficiency of this phosphorylation compared to EdU. Human thymidine kinase 2 (TK2), a mitochondrial enzyme, shows a lower tolerance for modifications in the deoxyribose moiety of its substrates compared to the cytosolic thymidine kinase 1 (TK1). For instance, 3'-azido-2',3'-dideoxythymidine (AZT) is a poor substrate for TK2. This suggests that the 5'-azido modification in this compound might influence its phosphorylation by different thymidine kinase isozymes.
Modulatory Effects on Deoxynucleotide Triphosphate (dNTP) Biosynthesis
Once phosphorylated, nucleoside analogues can exert significant effects on the biosynthesis of deoxynucleotide triphosphates (dNTPs), the building blocks of DNA. These effects can be mediated through the inhibition of key enzymes in the nucleotide synthesis pathways.
Information regarding the specific impact of this compound on the dCTP pathway and CDP ribonucleotide reductase is not directly available. However, the effects of other azido-nucleoside analogues provide a basis for potential mechanisms.
The monophosphate form of 5-ethyl-2'-deoxyuridine has been shown to be a competitive inhibitor of thymidylate synthase with respect to dUMP. This inhibition is a key mechanism of its biological activity. Thymidylate synthase catalyzes the methylation of dUMP to dTMP, a crucial step in the de novo synthesis of thymidine nucleotides. By inhibiting this enzyme, the production of dTMP is reduced, leading to an imbalance in the dNTP pool that can impede DNA synthesis. It is therefore highly probable that the monophosphate derivative of this compound would also exhibit inhibitory activity against thymidylate synthase.
Influence on DNA Synthesis and Replication Machinery
Following its conversion to the triphosphate form, this compound triphosphate can directly interfere with the process of DNA synthesis. The triphosphate of the related compound, 5-ethyl-2'-deoxyuridine, has been demonstrated to be a substrate for DNA polymerases and can be incorporated into the growing DNA chain. This incorporation can lead to the termination of DNA chain elongation or the introduction of structural perturbations that affect the integrity and function of the DNA.
Similarly, 5-azido-2'-deoxyuridine 5'-triphosphate has been shown to be a substrate for E. coli DNA polymerase I, where it can replace dTTP in in vitro DNA synthesis reactions. This suggests that the triphosphate of this compound could also be recognized by DNA polymerases and incorporated into DNA, thereby disrupting the replication process. The presence of the 5'-azido group could potentially act as a chain terminator, preventing the addition of subsequent nucleotides and halting DNA synthesis.
Mechanisms of DNA Chain Termination
A primary mechanism for many antiviral nucleoside analogs is the termination of the growing DNA chain during replication. However, the structure of this compound—specifically the presence of a hydroxyl group at the 3' position of the deoxyribose sugar—means it is not an obligate chain terminator. Obligate terminators, such as Zidovudine (AZT), lack a 3'-hydroxyl group, making the formation of a subsequent phosphodiester bond impossible.
Instead, this compound likely functions as a non-obligate chain terminator. chimia.chmdpi.com After its incorporation into a DNA strand, the bulky ethyl group at the 5-position of the uracil (B121893) base and the azido (B1232118) group at the 5'-position can create steric hindrance. mdpi.com This interference can disrupt the proper positioning of the viral DNA polymerase, impeding its ability to add the next nucleotide and thereby halting or significantly delaying DNA synthesis. mdpi.complos.org This form of termination is often delayed and may allow for the addition of a few more nucleotides before replication ceases.
Incorporation into Viral and Cellular Nucleic Acids
For this compound to exert its effect, it must first be phosphorylated by cellular or viral kinases to its active triphosphate form. This process is a critical determinant of its selectivity. Thymidine analogs, such as the closely related 5-ethyl-2'-deoxyuridine (Edoxudine), are often preferentially phosphorylated by viral thymidine kinases over cellular kinases. nih.govnih.gov This selective activation in infected cells minimizes toxicity to uninfected host cells.
Once converted to its triphosphate derivative, the analog competes with the natural substrate, deoxyuridine triphosphate (dTTP), for incorporation into newly synthesized DNA by DNA polymerase. nih.gov Studies with other thymidine analogs, like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), have demonstrated that these molecules are readily incorporated into replicating DNA during the S-phase of the cell cycle. wikipedia.orgjenabioscience.comthermofisher.com The incorporation of the modified base can alter the DNA's structure, leading to instability or improper function of the resulting genetic material. wikipedia.org
Enzymatic Biotransformation: Glucuronidation by UDP-Glucuronosyltransferase (UDPGT)
Nucleoside analogs are often metabolized in the liver to facilitate their excretion. A major pathway for this is glucuronidation, a Phase II metabolism reaction catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. This process involves the addition of a glucuronic acid moiety to the drug molecule, which increases its water solubility and aids in its elimination from the body.
While direct studies on the glucuronidation of this compound are not available, the metabolism of other nucleoside analogs provides a model. For instance, the anti-HIV drug Zidovudine (AZT) is primarily metabolized via glucuronidation at its 5'-hydroxyl group. The specific enzyme responsible, UGT2B7, is also involved in the metabolism of a wide range of other drugs. Given that this compound possesses a 3'-hydroxyl group, this position represents a potential site for glucuronidation, which would influence the compound's pharmacokinetic profile.
Mechanisms Underlying Observed Biological Activities in In Vitro and Preclinical Research
The therapeutic potential of this compound is rooted in its ability to selectively disrupt viral replication while having a minimal impact on host cell processes.
Antiviral Action and Specificity against Viral Pathogens
The antiviral activity of this compound is hypothesized to be most effective against viruses that encode their own thymidine kinase, such as those in the Herpesviridae family. Research on 5-ethyl-2'-deoxyuridine has shown it to be effective against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.govnih.govasm.org The median effective doses in plaque reduction assays were found to be 8.6 µM and 7.8 µM for HSV-1 and HSV-2, respectively. nih.gov Although less potent than acyclovir, it demonstrated a high therapeutic index, indicating good selectivity. nih.gov
| Compound/Analog | Target Virus | Reported Efficacy (ED50/IC50) | Key Finding |
| 5-ethyl-2'-deoxyuridine | HSV-1 | 8.6 µM | Activity mediated by viral thymidine kinase. nih.govnih.gov |
| 5-ethyl-2'-deoxyuridine | HSV-2 | 7.8 µM | Effective in reducing lesion severity in animal models. nih.gov |
| 2'-C-methyl-ribonucleosides | Hepatitis C Virus (HCV) | Not specified | Act as efficient chain-terminating inhibitors of HCV replication. nih.gov |
This table presents data from related nucleoside analogs to infer the potential activity of this compound.
Inhibition of Viral Replication Cycles
The primary antiviral effect stems from the inhibition of viral DNA synthesis. By being incorporated into the viral genome, the analog can lead to the production of non-functional DNA, thereby preventing the assembly of new, infectious virions. Studies in mice infected with HSV demonstrated that treatment with 5-ethyl-2'-deoxyuridine delayed the progression of the infection into the central nervous system, indicating a suppression of virus replication in tissues. asm.org In guinea pigs with genital HSV-2 infection, topical treatment significantly reduced lesion severity and other clinical and virological markers. nih.gov
Selective Targeting of Viral Polymerases
The selectivity of nucleoside analogs often arises from a dual mechanism: preferential phosphorylation by viral kinases and a higher affinity of the triphosphate form for viral DNA polymerase compared to host cellular polymerases. nih.gov Research on various 5-substituted deoxyuridines has shown that the structure of the substituent at the 5-position influences the analog's affinity for both viral thymidine kinase and viral DNA polymerase. nih.govnih.gov For instance, analogs with a C-C double bond in conjugation with the pyrimidine (B1678525) ring showed a greater affinity for both enzymes from herpes simplex virus. nih.gov This suggests that the ethyl group in this compound plays a crucial role in its specific recognition and binding by the viral replication machinery, contributing to its selective antiviral effect.
Antitumor and Cytostatic Effects on Neoplastic Cell Lines
Nucleoside analogs frequently exhibit antitumor properties by interfering with nucleic acid synthesis and cellular metabolism, leading to cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effects in rapidly dividing cancer cells. The modifications at the 5- and 5'-positions of the deoxyuridine scaffold are critical determinants of this activity.
For instance, studies on 5'-ester derivatives of 5-ethyl-2'-deoxyuridine (EDU) have demonstrated inhibitory effects on the growth of murine leukemia L1210 cells. nih.gov Several of these esters were as potent as the parent compound, with an inhibitory dose-50 (ID50) in the range of 5-10 µg/mL, suggesting they act as prodrugs that are hydrolyzed to release the active EDU. nih.gov Similarly, other azido-nucleosides, such as an anomer of 1-(3-azido-2,3-dideoxy-α-D-ribofuranosyl)-5-benzyloxymethyluracil, have demonstrated cytotoxic activity, inhibiting thymidine incorporation into the DNA of CaOV ovarian cancer cells by up to 95.2% at concentrations of 10⁻⁵–10⁻⁴ M. nih.gov These findings highlight the potential of both the 5-ethyl and 5'-azido modifications in conferring cytostatic and cytotoxic properties to nucleoside analogs.
| Compound | Cell Line | Observed Effect | Effective Concentration | Reference |
|---|---|---|---|---|
| 5-Ethyl-2'-deoxyuridine (EDU) Esters | L1210 (Murine Leukemia) | Inhibition of cell growth | 5-10 µg/mL (ID50) | nih.gov |
| 1-(3-azido-2,3-dideoxy-α-D-ribofuranosyl)-5-benzyloxymethyluracil | CaOV (Human Ovarian Cancer) | Inhibition of thymidine incorporation into DNA | 10-100 µM | nih.gov |
| 5-Ethynyl-2'-deoxyuridine (EdU) | SK-BR-3 (Human Breast Cancer) | Cell cycle arrest, cytotoxicity | >5-10 µM | mdpi.comnih.gov |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Chinese Hamster Ovary (CHO) | Cytotoxicity and Genotoxicity | >5-10 µM | mdpi.com |
The primary mechanism for the antitumor effect of many nucleoside analogs is the direct inhibition of cell proliferation. As analogs of natural thymidine, these compounds can be taken up by cells and incorporated into the DNA synthesis pathway.
5-Ethynyl-2'-deoxyuridine (EdU), a closely related thymidine analog, is widely used in molecular biology to label and detect DNA synthesis in proliferating cells. jenabioscience.comnih.govnih.gov EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle. researchgate.netresearchgate.netresearchgate.net However, this incorporation is not without consequence; at higher concentrations, EdU can be cytotoxic and genotoxic. mdpi.comnih.gov Studies in Chinese hamster ovary (CHO) cells showed that EdU treatment leads to a greater inhibition of clonogenicity and a higher induction of sister chromatid exchange compared to the similar analog, BrdU. mdpi.com This suggests that the incorporation of such modified nucleosides can cause DNA replication stress, leading to cell cycle arrest and inhibition of proliferation. nih.govnih.gov The antiproliferative action of 5-ethyl-2'-deoxyuridine and its esters is believed to stem from an interaction with dCTP (deoxycytidine triphosphate) biosynthesis, potentially at the ribonucleotide reductase step. nih.gov
Beyond simply halting the cell cycle, some nucleoside analogs can trigger programmed cell death, or apoptosis. This is often a consequence of the cellular stress induced by the compound, such as irreparable DNA damage. Research has shown that the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU) can induce apoptosis. nih.gov The genotoxic stress resulting from the incorporation of such analogs into DNA can activate DNA damage response pathways, which, if the damage is too severe to be repaired, can ultimately lead to the initiation of apoptotic cascades. nih.gov
Antimicrobial Properties against Protozoan and Bacterial Strains
Nucleoside analogs have also been investigated for their antimicrobial activities. The azido group, in particular, is a key feature of several compounds with potent biological effects, including the well-known antiviral drug azidothymidine (AZT).
Research has demonstrated that AZT (3'-azido-3'-deoxythymidine) possesses potent bactericidal activity against a range of gram-negative bacteria, including members of the Enterobacteriaceae family such as Escherichia coli and Salmonella typhimurium. frenoy.eunih.gov The mechanism of action involves the inhibition of bacterial DNA synthesis. For AZT to be active, it must be phosphorylated by bacterial enzymes, such as thymidine kinase, to its triphosphate form. nih.gov AZT-triphosphate then acts as a DNA chain terminator during replication, which is lethal to the bacteria. frenoy.eunih.gov Furthermore, other studies have shown that 5'-azido-5'-deoxyribonucleosides exhibit antibacterial activity against Neisseria meningitidis. calstate.edu While specific studies on this compound are not available, the known antibacterial effects of other azido-nucleosides suggest a potential avenue for investigation. oup.com There is currently a lack of research on the effects of this class of compounds against protozoan strains.
Immunomodulatory Research: Mast Cell Degranulation Inhibition
The investigation of nucleoside analogs for immunomodulatory properties is an emerging area of research. Immunomodulators can either enhance or suppress immune responses. healthline.com However, there is a significant lack of research specifically investigating the effect of this compound or its close analogs on mast cell function or degranulation.
Limited studies on related compounds offer some insight into potential interactions with the immune system. For example, the analog 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd), where the 5'-azido group is replaced by an amino group, was found to be a very mild immunosuppressive agent. nih.gov In preclinical models, AIdUrd showed a dose-related ability to reduce spleen cell-mediated immunity. nih.gov This suggests that modifications at the 5'-position of dideoxyuridine can influence immune cell function, although the effects may be modest and are not directly related to mast cells. Further research is required to determine if 5'-azido-dideoxyuridine derivatives have any clinically relevant immunomodulatory activity.
Angiogenesis Modulation Studies
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other pathologies. nih.gov The pharmacological modulation of angiogenesis is a key strategy in cancer therapy. frontiersin.orgemanresearch.org Despite the importance of this area, there is a lack of published scientific literature detailing studies on the effects of this compound or its close structural analogs on angiogenesis. Therefore, it is not currently known whether this compound acts as an inhibitor or promoter of neovascularization.
Investigation of Specific Enzyme Targets and Off-Target Interactions in Cellular Models
The biological effects of nucleoside analogs are mediated by their interactions with cellular enzymes, primarily those involved in nucleotide metabolism and DNA replication. To become active, these analogs must typically be phosphorylated to their mono-, di-, and triphosphate forms. mdpi.comtrilinkbiotech.com
The parent compound, 5-ethyl-2'-deoxyuridine (EUdR), requires phosphorylation to exert its cytotoxic effects. In vitro studies have shown that its active nucleotide forms inhibit thymidylate synthetase and DNA polymerase. nih.gov The dependence of its activity on thymidine kinase further confirms that intracellular phosphorylation is a critical activation step. nih.gov
| Enzyme Target | Interacting Nucleoside Analog | Effect/Interaction | Reference |
|---|---|---|---|
| Thymidylate Synthetase | 5-Ethyl-2'-deoxyuridine (EUdR) nucleotides | Inhibition | nih.gov |
| DNA Polymerase | 5-Ethyl-2'-deoxyuridine (EUdR) nucleotides | Inhibition | nih.gov |
| Thymidine Kinase | 5-Ethyl-2'-deoxyuridine (EUdR), AZT | Substrate for phosphorylation (activation) | nih.govnih.gov |
| Bacterial DNA Polymerase | AZT-5'-triphosphate | Inhibition (DNA chain termination) | nih.gov |
| DNA (Cytosine-5-)-Methyltransferase 1 (DNMT1) | 5-Aza-2'-deoxycytidine | Induces enzyme degradation | nih.gov |
| E. coli DNA Polymerase I | 5-Azido-2'-deoxyuridine 5'-triphosphate | Photoaffinity labeling of active site | nih.gov |
| Deoxycytidine Monophosphate Deaminase (dCMPD) | Deoxycytidine analogs | Substrate for deamination to deoxyuridine analogs | nih.gov |
Structure Activity Relationships Sar and Molecular Design Principles
Elucidation of the Role of the 5'-Azido Group in Biological Potency
The introduction of an azido (B1232118) (N₃) group at the 5'-position of a nucleoside analogue can significantly modulate its biological activity. The azide (B81097) functional group is a critical component in organic synthesis due to its reactivity and stability under physiological conditions, making it a valuable intermediate for creating diverse molecular structures. nih.govmdpi.com In the context of nucleoside analogues, the 5'-azido group has been shown to be an important determinant for potent antiviral activity against a range of viruses. acs.org
For instance, studies on 5-(1-azido-2-haloethyl) derivatives of 2'-deoxyuridine (B118206) revealed broad-spectrum antiviral activity against herpes viruses. acs.org The potent anti-HBV activity of 5-(1-azido-2-bromoethyl)-2'-deoxyuridine highlights the significant contribution of the azido moiety at the 5-position of pyrimidine (B1678525) nucleosides. acs.org While the precise mechanism is not fully elucidated, it is hypothesized that these compounds may be phosphorylated by host cell kinases to their triphosphate forms, which then inhibit viral DNA polymerase. acs.org
The 5'-azido group also serves as a versatile chemical handle for further modifications. Its ability to participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition, allows for the synthesis of more complex molecules like nucleoside dimers with 1,2,3-triazole linkages. researchgate.net These modifications can lead to compounds with novel biological properties.
Impact of C-5 Substitutions on Efficacy and Selectivity
The length and branching of alkyl chains at the C-5 position can have a significant impact on the biological activity of nucleoside analogues. Generally, there is an optimal chain length for activity, beyond which efficacy may decrease. mdpi.com For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects, while those with shorter chains (less than 5 carbons) were inactive. chemrxiv.org This suggests that lipophilicity and steric bulk play a crucial role in the interaction with the biological target.
In the context of prodigiosenes, a family of tripyrrolic pigments, the length of the alkyl chain substituent at the C-ring was found to have a clear influence on their biological activity, including DNA binding and cytotoxicity. researchgate.net While direct comparisons of ethyl versus propyl groups on 5'-Azido-2',5'-dideoxyuridine (B8305447) are not extensively detailed in the provided results, the general principle of chain length dependency on activity is well-established. The optimal length likely depends on the specific target enzyme's binding pocket.
Halogenation at the C-5 position of pyrimidine nucleosides is a common strategy to enhance their biological activity. researchgate.net The introduction of a halogen atom can alter the electronic properties of the pyrimidine ring and influence the conformation of the nucleoside. 5-halopyrimidines are known to exhibit anticancer and antiviral properties. researchgate.net
For example, 5-iodo-2'-deoxyuridine was one of the first nucleoside analogues to show antiviral activity. nih.gov Similarly, carbocyclic analogues of 5-halocytosine nucleosides, including 5-chloro, 5-bromo, and 5-iodo derivatives, have demonstrated activity against herpes simplex virus. nih.gov The nature of the halogen can also be a determining factor; for instance, in some cases, a fluoro substitution at the 3'-position enhanced the activity of dideoxypyrimidine nucleosides. researchgate.net
The process of halogenation itself has evolved, with various methods available for the selective introduction of halogens at the C-5 position. nih.govacs.orgresearchgate.net These synthetic advancements have facilitated the exploration of a wide range of halogenated nucleoside analogues.
The introduction of vinyl (-CH=CH₂) and related unsaturated groups at the C-5 position offers another avenue for modulating the biological activity of nucleoside analogues. 5-Vinyl-2'-deoxyuridine (5-VdU) can be incorporated into replicating DNA and serves as a tool for measuring de novo DNA synthesis. jenabioscience.com The vinyl group provides a reactive handle for subsequent chemical modifications through reactions like copper-free alkene-tetrazine ligation. jenabioscience.com
The replacement of a methyl group with an ethynyl (B1212043) group (-C≡CH) at the C-5 position, as seen in 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), has been shown to have biological implications. nih.gov The triple bond in the ethynyl moiety is highly reactive and can influence the interaction with DNA polymerases. nih.gov EdU is widely used for detecting DNA synthesis through a "click" reaction with a fluorescent azide. nih.gov
Furthermore, the combination of an azido group with a vinyl or haloethyl side chain at the C-5 position has led to the discovery of potent antiviral agents. For example, 5-(1-azido-2-haloethyl) derivatives of 2'-deoxyuridine exhibit broad-spectrum antiviral activity. acs.org These findings underscore the importance of the C-5 substituent's structure and reactivity in determining the biological profile of the nucleoside analogue.
Stereochemical Determinants of Biological Activity (e.g., Diastereomeric Differences)
Stereochemistry is a critical factor in the biological activity of chiral molecules like nucleoside analogues. nih.govnih.gov The spatial arrangement of atoms can profoundly affect a drug's interaction with its target, as well as its metabolism and distribution. nih.gov
In many cases, only one enantiomer or diastereomer of a compound exhibits the desired biological effect. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. nih.govresearchgate.net This highlights that stereochemistry can be a key driver for both potency and pharmacokinetics. nih.gov
The synthesis of nucleoside analogues often results in a mixture of anomers (α and β). The separation and characterization of these anomers are crucial, as they can have different biological activities. For example, the condensation of 2-O-ethyluracil derivatives with a 5-azido sugar yields both β-nucleosides and their α-anomers, which would need to be evaluated separately for their antiviral potential. researchgate.net
Molecular modeling can be a powerful tool to understand the structural and stereochemical requirements for efficient interaction with a biological target, helping to rationalize the observed differences in activity between stereoisomers. nih.gov
Structure-Activity Modulations by Sugar Moiety Alterations (e.g., 2',5'-dideoxy vs. 3'-azido-2',3'-dideoxy)
Modifications to the sugar moiety are a fundamental strategy in the design of nucleoside analogues, often aimed at increasing antiviral activity and reducing cellular toxicity. nih.govnih.gov Alterations to the furanose ring can influence the compound's conformation, its ability to be phosphorylated, and its interaction with viral polymerases.
The absence of the 2'-hydroxyl group, as in 2',5'-dideoxyuridine, is a key feature of many antiviral nucleosides. The early success of 2'-deoxy-3'-azidothymidine (AZT, zidovudine), which contains a 3'-azido modification, spurred research into placing the azido group at other positions on the sugar ring. nih.gov
Comparing 2',5'-dideoxy with 3'-azido-2',3'-dideoxy structures, both lack a 3'-hydroxyl group, which is essential for DNA chain elongation. This makes them potential chain terminators for viral DNA polymerases. The presence of the 5'-azido group in 5'-Azido-5-ethyl-2',5'-dideoxyuridine provides an additional point of modification and can influence the molecule's interaction with its target, as discussed in section 4.1.
Structural modifications in the sugar moiety, such as the introduction of an oxazoline (B21484) ring, have also been shown to increase the anticancer activity of compounds like doxorubicin, highlighting the broad applicability of this design principle. nih.gov
Data Tables
Table 1: Impact of C-5 Substitutions on Antiviral Activity of 2'-Deoxyuridine Analogues
| C-5 Substituent | Target Virus(es) | EC₅₀ (µM) | Reference |
| 1-Azido-2-bromoethyl | HBV | 2.6 - 6.6 | acs.org |
| 1-Azido-2-haloethyl | HSV-1 | 0.06 - 6.4 | acs.org |
| 1-Azido-2-haloethyl | HSV-2 | 2.9 - 13.2 | acs.org |
| 1-Azido-2-haloethyl | VZV | 4.5 - 12.3 | acs.org |
| 1-Azido-2-haloethyl | EBV | 4.0 - 11.1 | acs.org |
| Trifluoromethyl | Sarcoma 180 (antineoplastic) | >100-fold less inhibitory than 5'-OH analogue | nih.gov |
Table 2: Influence of 5'-Substitutions on Biological Activity of 5-Trifluoromethyl-2',5'-dideoxyuridine Analogues
| 5'-Substituent | Antiviral Potency vs. 5'-OH | Host Cell Toxicity vs. 5'-OH | Reference |
| Azido | Markedly less potent | - | cngb.orgnih.gov |
| Amino | ~4-fold less potent | ~40-fold less toxic | cngb.orgnih.gov |
Influence of Pyrimidine Base Modifications on Compound Activity Profiles
Modifications at the C-5 position of the pyrimidine ring have been a key strategy in the development of potent antiviral nucleoside analogs. Systematic studies on 3'-azido-2',3'-dideoxyuridine (B1200160) derivatives have demonstrated that the nature of the substituent at this position plays a crucial role in determining the compound's activity profile.
Research has shown that small alkyl substitutions at the C-5 position can be favorable for antiviral potency. Specifically, substitutions with hydrogen, methyl (CH₃), and ethyl (C₂H₅) groups have been found to yield derivatives with the highest anti-HIV-1 activity. In contrast, introducing larger alkyl groups at the C-5 position tends to diminish the antiviral efficacy. This suggests that the size and steric properties of the C-5 substituent are critical parameters for optimal interaction with the target viral enzymes, such as reverse transcriptase. The ethyl group in this compound aligns with this principle of having a small alkyl substituent for potentially enhanced activity.
Further modifications to the pyrimidine base, such as the introduction of halogens, have also been explored. For instance, 3'-azido analogues of 2'-deoxy-5-bromouridine and 2'-deoxy-5-iodouridine have shown significant activity against retroviruses. nih.gov This indicates that electronic effects, in addition to steric factors, at the C-5 position can modulate the biological activity of these nucleoside analogs.
Table 1: Influence of C-5 Pyrimidine Substituent on the Anti-Retroviral Activity of 3'-Azido-2',3'-dideoxyuridine Analogs
| Compound/Analog | C-5 Substituent | Relative Antiviral Potency |
|---|---|---|
| 3'-Azido-2',3'-dideoxyuridine | -H | High |
| 3'-Azido-3'-deoxythymidine (AZT) | -CH₃ | High |
| This compound Analog | -C₂H₅ | High |
| 3'-Azido-2',3'-dideoxy-5-bromouridine | -Br | Significant |
| 3'-Azido-2',3'-dideoxy-5-iodouridine | -I | Significant |
Correlation between Compound Hydrophobicity and Enzyme Binding Affinity
The hydrophobicity of a nucleoside analog, often quantified by its partition coefficient (log P), is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including its ability to cross cell membranes and bind to target enzymes. While direct studies correlating the hydrophobicity of this compound with its enzyme binding affinity are not extensively available, valuable insights can be drawn from research on related compounds.
The 3'-azido group itself contributes to an increase in the lipophilicity of dideoxynucleosides. nih.gov A comparative analysis of various 2',3'-dideoxynucleoside derivatives revealed a clear trend of increasing lipophilicity in the order: 2'-deoxyriboside < 2',3'-didehydro-3'-dideoxyriboside < 2',3'-dideoxyriboside < 3'-fluoro-2',3'-dideoxyriboside < 3'-azido-2',3'-dideoxyriboside. nih.gov This inherent hydrophobicity of the 3'-azido moiety likely plays a role in the interaction with hydrophobic pockets within the active site of enzymes like HIV reverse transcriptase.
Table 2: Lipophilicity of Related 2',3'-Dideoxynucleoside Scaffolds
| Nucleoside Scaffold | Log P (Pa) | Reference |
|---|---|---|
| 2'-Deoxyriboside (dR) | Base Dependent | nih.gov |
| 2',3'-Didehydro-3'-dideoxyriboside (ddeR) | Base Dependent | nih.gov |
| 2',3'-Dideoxyriboside (ddR) | Base Dependent | nih.gov |
| 3'-Fluoro-2',3'-dideoxyriboside (FddR) | Base Dependent | nih.gov |
| 3'-Azido-2',3'-dideoxyriboside (AzddR) | Base Dependent | nih.gov |
Note: The table illustrates the trend of increasing lipophilicity with modifications to the sugar moiety. The exact log P values are dependent on the specific pyrimidine or purine (B94841) base.
Applications in Chemical Biology and Research Methodologies
Utility as Probes for In Vivo and In Vitro DNA Synthesis and Replication Studies
The ability to detect and visualize newly synthesized DNA is crucial for studying cell proliferation, tissue regeneration, and genotoxicity. Azide-modified nucleosides, following the precedent set by alkyne-modified counterparts, serve as effective chemical reporters for these processes.
The use of azide-modified nucleosides for DNA labeling builds upon the successful implementation of 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine (B127349). harvard.edunih.gov Historically, the "gold standard" for measuring DNA synthesis was the incorporation of 5-Bromo-2'-deoxyuridine (B1667946) (BrdU), which is detected by specific antibodies. nih.govnih.govnih.gov However, the BrdU assay has significant limitations, primarily the need for harsh DNA denaturation using acid or heat to allow the large antibody molecule access to the incorporated BrdU. harvard.edunih.gov This harsh treatment can disrupt cellular structures, destroy antibody epitopes for other targets, and complicate multi-color analyses. harvard.edu
EdU provided a groundbreaking alternative. researchgate.net As a thymidine analog, it is readily incorporated into the DNA of actively dividing cells during the S-phase of the cell cycle. nih.govjenabioscience.comapexbt.com The key innovation of the EdU method is its detection mechanism, which does not rely on antibodies. Instead, the terminal alkyne group of the incorporated EdU is detected by a small, fluorescently-labeled azide (B81097) molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". harvard.edunih.govapexbt.com This reaction is highly specific and efficient. harvard.edu The small size of the fluorescent azide probe allows it to access the DNA without the need for denaturation, thus preserving the integrity of the sample and simplifying experimental protocols. harvard.edunih.govresearchgate.net The EdU method is noted for its high sensitivity, speed, and reproducibility, setting a clear precedent for using bioorthogonal chemistry to study DNA synthesis. nih.govresearchgate.net
| Feature | BrdU (5-Bromo-2'-deoxyuridine) | EdU (5-Ethynyl-2'-deoxyuridine) |
|---|---|---|
| Detection Method | Antibody-based (Immunohistochemistry) | Click Chemistry (Covalent reaction with fluorescent azide) harvard.edu |
| DNA Denaturation Required | Yes (harsh acid/heat treatment) nih.gov | No nih.govresearchgate.net |
| Probe Size | Large (Antibody, ~150 kDa) harvard.edu | Small (Fluorescent azide, ~0.6 kDa) harvard.edu |
| Protocol Complexity | Complex, time-consuming harvard.edu | Simple, fast apexbt.com |
| Sample Integrity | Potential for disruption of cellular morphology and epitopes harvard.edu | Better preservation of cell structure and antigens nih.govapexbt.com |
Following the EdU model, nucleosides with an azide functional group, such as 5'-Azido-5-ethyl-2',5'-dideoxyuridine, can also function as probes for DNA synthesis. The principle is inverted: the azide-modified nucleoside is incorporated into nascent DNA, which is then detected using a probe containing a terminal alkyne, such as a fluorescently-tagged alkyne.
This detection strategy relies on bioorthogonal chemistry, a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. harvard.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of such a reaction. harvard.edumdpi.com It involves the specific and rapid formation of a stable triazole ring from an azide and a terminal alkyne. harvard.edu Since neither azides nor terminal alkynes are typically found in biological systems, the reaction is highly selective and results in very low background signal. harvard.edu
In this context, an azide-modified nucleoside analog is supplied to cells or organisms, where cellular machinery incorporates it into newly synthesized DNA. nih.gov Subsequently, the system is treated with a complementary alkyne-bearing probe (e.g., a fluorescent dye). The click reaction covalently attaches the probe to the DNA, allowing for sensitive detection and visualization via fluorescence microscopy or flow cytometry. harvard.eduapexbt.com This approach, like the EdU method, avoids DNA denaturation and is compatible with other staining techniques, enabling sophisticated, multi-parameter analyses of cellular processes. harvard.edunih.gov
Role as Precursors for Advanced Nucleoside Analog Synthesis
The azide group is exceptionally useful in organic synthesis due to its unique reactivity. nih.gov 5'-azido nucleosides, including this compound, serve as critical intermediates for the synthesis of various modified oligonucleotides with novel backbone structures and properties. nih.govmdpi.com
5'-azido nucleosides are precursors for the synthesis of Ribonucleic Guanidine (RNG), a class of oligonucleotide analogs featuring positively charged guanidinium (B1211019) linkages instead of the natural phosphodiester backbone. nih.govmdpi.comresearchgate.net The synthesis begins with the chemical reduction of the 5'-azido group to a 5'-amino group. mdpi.comresearchgate.net This transformation is often achieved using a Staudinger reaction or other standard reduction methods. mdpi.com The resulting 5'-amino nucleoside is a key building block that can be incorporated into oligonucleotide chains where the amino group is used to form the guanidinium linkage, yielding the final RNG structure. nih.govmdpi.com
Similarly, 5'-azido nucleosides are used to synthesize oligonucleotides with P3'→N5' phosphoramidate (B1195095) linkages. nih.govmdpi.com This linkage replaces the 5'-oxygen atom of the canonical phosphodiester bond with a nitrogen atom, creating a more nuclease-resistant backbone. The synthetic pathway again relies on the initial reduction of the 5'-azide to a 5'-primary amine. mdpi.comresearchgate.net This 5'-amino nucleoside monomer can then be used in solid-phase synthesis protocols where it reacts with an activated phosphite (B83602) on another nucleotide to form the P-N bond of the phosphoramidate linkage. google.com This modification significantly alters the chemical properties of the resulting oligonucleotide.
| Precursor Moiety | Intermediate Moiety | Final Linkage/Structure | Reference |
|---|---|---|---|
| 5'-Azido (-N3) | 5'-Amino (-NH2) | Guanidine-Linked Ribooligonucleotides (RNG) | nih.govmdpi.com |
| 5'-Azido (-N3) | 5'-Amino (-NH2) | P3'→N5' Phosphoramidate Ribonucleotides | nih.govmdpi.com |
| 5'-Azido (-N3) | (Directly used) | 1,2,3-Triazole Linkage (in Nucleoside Dimers) | researchgate.netbeilstein-journals.org |
The azide group's utility in click chemistry extends to the construction of novel, non-natural biomolecules. 5'-azido nucleosides can be covalently linked to other molecules containing a terminal alkyne to form dimers or more complex conjugates. researchgate.net For example, a 5'-azido-2',5'-dideoxyuridine (B8305447) derivative can be reacted with a second nucleoside that has been modified with an alkyne group (e.g., at the 3'-position). researchgate.netresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition reaction efficiently joins the two units through a stable, neutral 1,2,3-triazole linker, creating a novel nucleoside dimer with an unnatural backbone. researchgate.netbeilstein-journals.org This synthetic strategy offers a modular and efficient way to create a wide diversity of molecular structures for applications in medicinal chemistry and materials science. researchgate.net
Modulation of Other Therapeutically Relevant Compounds in Preclinical Research (e.g., 5-Fluorouracil)
The strategic chemical modification of nucleoside analogs is a cornerstone of developing agents that can modulate the activity of established therapeutic compounds. A key example of this approach is the use of 5-substituted 2'-deoxyuridines to alter the efficacy and pharmacokinetics of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). Preclinical research has demonstrated that 5-ethyl-2'-deoxyuridine (EtdUrd), a compound structurally related to this compound, can significantly enhance the therapeutic index of 5-FU in murine tumor models. nih.gov
Studies on Colon-26 and Colon-38 murine tumors revealed that EtdUrd, when administered prior to 5-FU, selectively boosts the antitumor action of 5-FU without a proportional increase in toxic side effects. nih.gov This modulation results in an approximately threefold improvement in the therapeutic index. The mechanism behind this enhancement is multifaceted, involving the inhibition of 5-FU catabolism. EtdUrd's major metabolite, 5-ethyluracil (B24673), is a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU. By reducing DPD activity, EtdUrd prolongs the plasma and intratumoral concentrations of 5-FU, leading to greater therapeutic efficacy. nih.gov
Furthermore, EtdUrd administration was found to significantly increase the endogenous plasma concentration of uridine, which is thought to offer protection to normal tissues from the cytotoxic effects of 5-FU. nih.gov This combination of effects—slowing 5-FU breakdown and protecting healthy cells—highlights the potential of such modulators in refining cancer chemotherapy. Research using the SW620 human colon adenocarcinoma cell line further elucidated that EtdUrd potentiates 5-FU-induced cytotoxicity, leading to a more pronounced cell cycle arrest in the G2/M phase and an increase in apoptosis. researchgate.net This potentiation was linked to an enhanced expression of the p53 tumor suppressor protein. researchgate.net
The table below summarizes the pharmacokinetic effects observed when EtdUrd is used to modulate 5-FU in preclinical models. nih.gov
| Parameter | Effect of EtdUrd Administration | Mechanism/Result |
| 5-FU Catabolism | Reduced | The metabolite 5-ethyluracil inhibits dihydropyrimidine dehydrogenase (DPD). nih.gov |
| 5-FU Concentration | Prolonged in plasma and tumor | Slower degradation leads to sustained therapeutic levels. nih.gov |
| Endogenous Uridine | Increased plasma levels | May provide a protective effect for normal tissues. nih.gov |
| Antitumor Action | Selectively enhanced | Leads to a higher therapeutic index for 5-FU. nih.gov |
| Cell Cycle | Increased G2/M arrest | Potentiates the cytotoxic effects of 5-FU. researchgate.net |
| Apoptosis | Increased rate in tumor cells | Correlated with enhanced p53 protein expression. researchgate.net |
These findings underscore the principle that nucleoside analogs can act as powerful modulators of other therapeutic agents, improving their safety and efficacy profiles in preclinical settings.
Development of Novel Chemical Probes and Tools for Mechanistic Biological Research
Azido-modified nucleosides, including structures like this compound, are foundational for the development of sophisticated chemical probes and tools used to investigate complex biological processes. The azide group is a versatile functional handle, primarily utilized in bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This reaction allows the specific and efficient labeling of the azido-containing molecule with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, without interfering with biological systems. pnas.orgwikipedia.org
A prime application of this technology is in the study of DNA synthesis and cell proliferation. While not the specific subject compound, 5-azido-2'-deoxyuridine (AdU) has been synthesized and used to label newly synthesized DNA in cells. pnas.org Once incorporated into the DNA, the azide group is accessible for reaction with a fluorescent alkyne, enabling visualization and quantification of DNA replication. pnas.org This approach is an alternative to methods using 5-ethynyl-2'-deoxyuridine (EdU), which is more commonly used and functions via the same click chemistry principle but with the azide and alkyne roles reversed (EdU contains the alkyne and is detected with a fluorescent azide). pnas.orgjenabioscience.comcaymanchem.com
Another powerful application of azido-nucleosides is the creation of photoaffinity labels to study DNA-protein interactions. For instance, the photoactive nucleotide 5-azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP) can be enzymatically incorporated into DNA. nih.gov Upon exposure to UV light, the azido (B1232118) group forms a highly reactive nitrene, which can covalently crosslink to nearby molecules, such as DNA-binding proteins. This technique allows researchers to "trap" and identify proteins that interact with specific DNA sequences, providing invaluable insights into gene regulation and other nuclear processes. nih.gov The utility of this method was demonstrated by generating a photoactive 26-base-pair lac operator that successfully crosslinked to the lac repressor protein in a light-dependent manner. nih.gov
The development of such chemical tools based on azido-nucleosides offers significant advantages over traditional methods, such as those using 5-bromo-2'-deoxyuridine (BrdU), which require harsh DNA denaturation steps that can compromise sample integrity. pnas.orgwikipedia.org The small size of the azide group and the bioorthogonal nature of its detection reaction allow for excellent preservation of cellular and tissue architecture, making these probes ideal for high-resolution imaging and mechanistic studies. pnas.org
| Probe Type | Azido-Nucleoside Example | Application | Detection/Reaction Principle | Research Benefit |
| DNA Synthesis Label | 5-Azido-2'-deoxyuridine (AdU) | Monitoring cell proliferation and DNA replication. pnas.org | Click Chemistry (CuAAC) with a fluorescent alkyne. pnas.org | High sensitivity and preservation of cell structure; no DNA denaturation required. pnas.org |
| Photoaffinity Label | 5-Azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP) | Identifying and studying DNA-protein interactions. nih.gov | UV-light induced covalent crosslinking to binding proteins. nih.gov | Traps transient or weak interactions for identification. nih.gov |
Future Directions and Emerging Research Avenues for 5 Azido 5 Ethyl 2 ,5 Dideoxyuridine
Expanding the Spectrum of Investigated Biological Activities and Molecular Targets
Future research on 5'-Azido-5-ethyl-2',5'-dideoxyuridine will likely focus on expanding the investigation of its biological activities beyond preliminary screenings. While analogues of deoxyuridine have shown promise, a comprehensive understanding of this specific compound's potential requires exploring a wider range of molecular targets.
Key areas for future investigation include a broader array of viral enzymes, particularly those from emerging and resistant viral strains. The inhibitory potential against various DNA polymerases, both viral and human, will be critical to determine its selectivity and potential for off-target effects. Furthermore, given that some nucleoside analogues exhibit anticancer properties by inhibiting enzymes like thymidylate synthase, this is another avenue worth exploring. nih.gov
A systematic screening against a panel of kinases is also a logical step, as some nucleoside analogues can interfere with cellular signaling pathways crucial for cell proliferation. The potential for immunomodulatory effects represents another nascent area of research for such compounds.
| Potential Molecular Target Class | Specific Examples | Rationale for Investigation |
| Viral Enzymes | Reverse Transcriptases (HIV, HBV), Viral DNA Polymerases (HSV, CMV), RNA-dependent RNA Polymerases (HCV, Influenza) | Nucleoside analogues are a well-established class of antiviral agents that function by inhibiting viral replication enzymes. |
| Cellular Enzymes | Human DNA Polymerases (α, β, γ), Thymidylate Synthase, Thymidine (B127349) Kinase | Assessing off-target effects on human enzymes is crucial for determining the therapeutic index and potential for toxicity. |
| Kinases | Cyclin-dependent kinases (CDKs), Tyrosine kinases | Some nucleoside analogues have been found to modulate kinase activity, impacting cell cycle regulation and signaling pathways. |
| Immune Receptors | Toll-like receptors (TLRs), STING pathway components | Certain nucleoside modifications can lead to activation or inhibition of innate immune responses. |
Development of Advanced Synthetic Methodologies for Structurally Complex Analogues
The synthesis of this compound and its derivatives is foundational to exploring its structure-activity relationship (SAR). Future efforts in this area are expected to move beyond traditional methods to more advanced and efficient synthetic strategies.
One promising direction is the refinement of one-pot synthesis procedures, which can significantly improve efficiency and yield. mdpi.com The use of flow chemistry could also offer better control over reaction conditions and facilitate scalability. Furthermore, the development of stereoselective synthesis methods will be crucial for producing enantiomerically pure compounds, which is often a requirement for therapeutic candidates.
A significant area of future development will be the use of the azide (B81097) group as a chemical handle for "click chemistry." This versatile reaction allows for the straightforward coupling of the nucleoside with a wide variety of other molecules, such as fluorophores, affinity tags, or other pharmacophores, to create multifunctional conjugates. researchgate.net
| Synthetic Methodology | Key Advantages | Potential Applications for this compound |
| One-Pot Synthesis | Increased efficiency, reduced waste, and simplified purification. | Streamlining the synthesis of the core nucleoside and its immediate precursors. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, and ease of scalability. | Large-scale production of the compound for extensive preclinical testing. |
| Stereoselective Synthesis | Production of single enantiomers, which can have different biological activities and toxicities. | Isolation of the most active and least toxic stereoisomer of the compound. |
| "Click" Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition) | High efficiency, mild reaction conditions, and broad functional group tolerance. | Creation of diverse libraries of analogues by attaching various molecular entities to the 5'-azido group. researchgate.net |
Integration of Computational Chemistry and Machine Learning in SAR and Design Optimization
Computational approaches are becoming indispensable in modern drug discovery, and their application to this compound is expected to accelerate its development. nih.govethz.ch These methods can provide valuable insights into the compound's interactions with its biological targets and guide the design of more potent and selective analogues.
Molecular docking and molecular dynamics simulations can be used to predict the binding mode of the compound within the active site of target enzymes. This information can help to rationalize its biological activity and identify key interactions that can be optimized. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the physicochemical properties of a series of compounds with their biological activity, can be used to build predictive models to guide the synthesis of new analogues. researchgate.net
The integration of machine learning and artificial intelligence (AI) offers even more advanced capabilities. nih.gov Generative models can be trained on existing data to propose novel molecular structures with desired properties. Active learning algorithms can intelligently select the most informative compounds to synthesize and test next, thereby optimizing the drug discovery cycle. nih.gov
| Computational Approach | Description | Application to this compound |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Elucidating the binding mode within the active sites of viral or cellular enzymes. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand their dynamic behavior. | Assessing the stability of the compound-target complex and identifying key dynamic interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure and properties of compounds to their biological activity. | Building predictive models to guide the design of analogues with improved potency and selectivity. researchgate.net |
| Machine Learning and AI | Utilizes algorithms to learn from data and make predictions or generate new data. | De novo design of novel analogues with optimized properties and prioritization of compounds for synthesis. nih.gov |
Application of Advanced Chemical Biology Techniques for Deeper Mechanistic Understanding
A thorough understanding of the mechanism of action of this compound is essential for its further development. Advanced chemical biology techniques can provide detailed insights into how the compound interacts with its biological targets and affects cellular processes.
The presence of the azido (B1232118) group makes this compound particularly amenable to photoaffinity labeling. nih.gov Upon photoactivation, the azido group forms a highly reactive nitrene that can covalently crosslink to nearby molecules, allowing for the identification of direct binding partners within a complex biological system.
The development of fluorescently labeled versions of the compound, potentially synthesized via "click" chemistry, would enable visualization of its subcellular localization and trafficking using advanced microscopy techniques. Furthermore, metabolic labeling studies using analogues like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) can provide insights into how the compound affects DNA synthesis and repair. jenabioscience.compnas.org
| Chemical Biology Technique | Principle | Application for this compound |
| Photoaffinity Labeling | The azido group is converted to a reactive nitrene upon UV irradiation, leading to covalent crosslinking with interacting proteins. | Identification of the direct molecular targets of the compound in a cellular context. nih.gov |
| Fluorescent Labeling | Attachment of a fluorescent probe to the molecule to enable its visualization by microscopy. | Studying the subcellular distribution, uptake, and transport of the compound. |
| Metabolic Labeling | Incorporation of a tagged nucleoside analogue into newly synthesized DNA. | Assessing the impact of the compound on DNA replication and repair processes. |
| Proteomics and Metabolomics | Large-scale analysis of proteins and metabolites to understand global cellular changes. | Identifying downstream effects and pathways modulated by the compound. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5'-Azido-5-ethyl-2',5'-dideoxyuridine, and what key intermediates are involved?
- The synthesis of 5'-azido-modified deoxyuridine analogues typically involves nucleophilic substitution at the 5'-position. For example, in related 5-substituted 2'-deoxyuridine-5'-phosphonate analogues, the 5'-hydroxyl group is replaced via reaction with phosphorus trichloride followed by azide introduction . Key intermediates include 5'-tosyl or 5'-halogenated precursors. Characterization of intermediates by H NMR and mass spectrometry is critical for confirming structural integrity.
Q. How is the structural conformation of this compound validated experimentally?
- Structural validation employs techniques such as high-resolution NMR (e.g., H, C, P NMR for phosphonate analogues) and X-ray crystallography. For example, in studies of similar compounds, NOESY experiments revealed sugar puckering conformations (C2'-endo vs. C3'-endo), which influence biological activity . Polarimetry can also confirm stereochemical purity.
Q. What safety precautions are recommended for handling azido-modified nucleosides in laboratory settings?
- Azido groups pose explosion risks under high pressure or heat. Storage should follow guidelines for reactive compounds: dry, cool conditions (e.g., -20°C under inert gas). Mutagenicity and reproductive toxicity data from structurally related compounds (e.g., 5-Ethynyl-2’-deoxyuridine, classified as Germ Cell Mutagen Category 1B) suggest using PPE (gloves, lab coats) and working in fume hoods .
Advanced Research Questions
Q. How can conflicting data on the antiviral activity of 5'-azido nucleoside analogues be resolved?
- Discrepancies in antiviral efficacy (e.g., EC values across studies) may arise from differences in cell lines, viral strains, or assay conditions. For example, in 5-substituted deoxyuridine studies, activity against HSV-1 varied by >10-fold depending on phosphonate esterification . Standardizing assays (e.g., plaque reduction, cytopathic effect inhibition) and controlling for intracellular metabolite levels (via HPLC-MS) can improve reproducibility.
Q. What strategies optimize the metabolic stability of this compound without compromising antiviral potency?
- Phosphonate prodrugs (e.g., cycloSaligenyl or SATE esters) enhance cellular uptake and stability. In related compounds, 5'-phosphonate esters showed improved resistance to phosphatase degradation compared to non-esterified analogues . Structure-activity relationship (SAR) studies should balance azido group reactivity with steric hindrance from the 5-ethyl substituent.
Q. What mechanistic insights explain the selectivity of 5'-azido nucleosides for viral polymerases over host enzymes?
- Molecular docking and kinetic studies suggest that bulky 5'-azido groups interfere with binding to human DNA polymerases while fitting into viral enzyme active sites. For instance, in herpesvirus thymidine kinase (TK) studies, 5-substituted analogues exploit unique hydrophobic pockets absent in human TK . Competitive inhibition assays with radiolabeled substrates (e.g., H-thymidine) can quantify selectivity.
Q. How do solvent and reaction conditions influence the efficiency of 5'-azido group installation?
- Azide substitution reactions (e.g., Staudinger or copper-catalyzed click chemistry) require anhydrous solvents (DMF, DMSO) and controlled temperatures. In 5'-phosphonate syntheses, yields dropped from 85% to <50% when moisture levels exceeded 0.1% . Monitoring reaction progress via TLC or in situ IR spectroscopy minimizes side reactions.
Methodological Recommendations
- Synthesis Optimization: Use microwave-assisted synthesis to reduce azide reaction times and improve yields .
- Data Contradiction Analysis: Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate antiviral efficacy data across studies, accounting for assay variability .
- Safety Protocols: Regularly validate storage conditions via Karl Fischer titration to ensure anhydrous environments for azido compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
